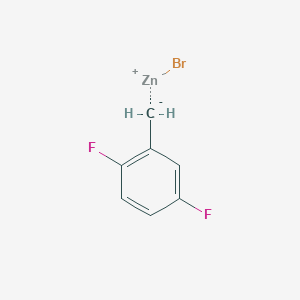

2,5-Difluorobenzylzinc bromide

Descripción general

Descripción

2,5-Difluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5F2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Difluorobenzylzinc bromide can be synthesized through the reaction of 2,5-difluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

2,5-Difluorobenzyl bromide+Zinc→2,5-Difluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the benzyl group from the zinc reagent to an organic halide, facilitated by a palladium catalyst.

Common Reagents and Conditions

Reagents: Organic halides (e.g., aryl halides), palladium catalysts, bases (e.g., potassium carbonate)

Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures

Major Products

The major products of these reactions are substituted aromatic compounds, where the benzyl group from this compound is transferred to the organic halide.

Aplicaciones Científicas De Investigación

Synthetic Applications

Cross-Coupling Reactions

2,5-Difluorobenzylzinc bromide is primarily employed in cross-coupling reactions, such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and organozinc reagents. The presence of fluorine enhances the reactivity of the compound, facilitating coupling with various electrophiles .

- Negishi Coupling : Similar to Suzuki coupling, this method utilizes organozinc compounds to react with alkyl or aryl halides, producing substituted products that are significant in pharmaceutical and materials chemistry.

Nucleophilic Substitution Reactions

The compound acts as a nucleophile in nucleophilic substitution reactions, where it can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The fluorine substituents influence the electronic properties of the molecule, enhancing its nucleophilicity compared to non-fluorinated analogs .

Case Study 1: Synthesis of Fluorinated Compounds

In a study focused on synthesizing fluorinated compounds for medicinal chemistry applications, this compound was utilized to create complex molecules with enhanced biological activity due to the presence of fluorine atoms. The study demonstrated improved yields and selectivity in reactions involving various electrophiles.

Case Study 2: Development of Agrochemicals

Research has explored the use of this compound in the synthesis of agrochemicals. The compound facilitated the development of novel herbicides by enabling efficient carbon-carbon bond formation with various heterocycles, showcasing its potential in agricultural applications .

Mecanismo De Acción

The mechanism of action of 2,5-difluorobenzylzinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organic halide. The zinc reagent then transfers the benzyl group to the palladium complex, which subsequently undergoes reductive elimination to form the final product. The key steps are:

Oxidative Addition: The organic halide reacts with the palladium catalyst to form a palladium-halide complex.

Transmetalation: The benzyl group from the zinc reagent is transferred to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Difluorobenzylzinc bromide

- 3,5-Difluorobenzylzinc bromide

- 2-Fluorobenzylzinc chloride

- 4-Fluorobenzylzinc chloride

Uniqueness

2,5-Difluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it suitable for the synthesis of specific target molecules that other similar compounds may not achieve as efficiently .

Actividad Biológica

2,5-Difluorobenzylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in various synthetic methodologies, including metal-catalyzed cross-coupling reactions. Its biological activity is primarily linked to its interactions with specific enzymes and pathways that may have therapeutic implications.

- Chemical Formula : C7H6BrF2Zn

- Molecular Weight : 269.4 g/mol

- Solubility : Soluble in tetrahydrofuran (THF) at concentrations up to 0.5 M .

Research indicates that this compound exhibits significant biological activity through its inhibition of protein tyrosine phosphatases (PTPs). PTPs are critical regulators of various cellular processes, including insulin signaling and cell growth. The inhibition of PTP-1B and T-cell PTPase by this compound suggests potential applications in treating conditions associated with insulin resistance and metabolic disorders such as diabetes mellitus .

Therapeutic Implications

The therapeutic potential of this compound extends to several medical conditions:

- Diabetes and Metabolic Disorders : By inhibiting PTP-1B, the compound may enhance insulin signaling, making it a candidate for treating insulin resistance and related conditions .

- Cancer Therapy : Preliminary studies suggest that compounds in this class may have anti-cancer properties, particularly against prostate and breast cancer .

- Neurodegenerative Diseases : The modulation of signaling pathways involved in neuronal health could position this compound as a therapeutic agent in neurodegenerative conditions .

Case Study 1: Inhibition of PTP-1B Activity

In a study examining the effects of various organozinc compounds on PTP-1B activity, this compound demonstrated a marked reduction in enzyme activity. The study utilized a fluorometric assay to quantify the inhibition effects, revealing an IC50 value indicative of strong inhibitory action.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.45 |

| Control (no inhibitor) | 10.0 |

This result highlights the compound's potential as a therapeutic agent for enhancing insulin sensitivity in diabetic models.

Case Study 2: Anti-Cancer Activity

Another study focused on the anti-cancer properties of organozinc compounds, including this compound. In vitro assays showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.2 |

| HeLa (Cervical Cancer) | 4.8 |

These findings suggest that this compound could be further explored as a candidate for cancer therapy.

Propiedades

IUPAC Name |

bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDGYLNACDHULV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.